molecular formula C21H22N2O3 B14714690 4-Hydroxystrychnine CAS No. 22595-26-2

4-Hydroxystrychnine

Cat. No.: B14714690
CAS No.: 22595-26-2
M. Wt: 350.4 g/mol
InChI Key: NZPSURVTGWFING-BEONAWIISA-N
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Description

4-Hydroxystrychnine (CAS: 22595-26-2) is a monoterpenoid indole alkaloid with the molecular formula C₂₁H₂₂N₂O₃ and a molecular weight of 350.42 g/mol . It is structurally characterized by a hydroxyl group at the C-4 position of the strychnine backbone, distinguishing it from its parent compound, strychnine. The compound crystallizes in ethanol and exhibits a specific optical rotation of [α]D²⁰ = −8º (c = 0.7, CHCl₃) .

Pharmacological Activity:
this compound acts as a central nervous system (CNS) stimulant and shares mechanistic similarities with strychnine, primarily through competitive antagonism of glycine receptors in the spinal cord . Key pharmacological parameters include:

  • Eclamptogenic activity: In mice, the convulsive dose (CD₅₀) is 0.545 mg/kg (subcutaneous administration).
  • Lethality: The median lethal dose (LD₅₀) in mice is 0.556 mg/kg, indicating a narrow therapeutic index .

Natural Sources: The alkaloid is isolated from several Strychnos species, including:

  • Strychnos wallichiana (CHANG ZI MA QIAN)
  • Strychnos nux-vomica (MA QIAN ZI)
  • Strychnos icaja (ZHONG FEI MA QIAN) .

Properties

CAS No.

22595-26-2

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

(4aR,5aS,13aS,15aS,15bR)-12-hydroxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one

InChI

InChI=1S/C21H22N2O3/c24-14-3-1-2-13-19(14)23-17(25)9-15-18-12-8-16-21(13,20(18)23)5-6-22(16)10-11(12)4-7-26-15/h1-4,12,15-16,18,20,24H,5-10H2/t12-,15-,16-,18-,20-,21?/m0/s1

InChI Key

NZPSURVTGWFING-BEONAWIISA-N

Isomeric SMILES

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2C61C7=C5C(=CC=C7)O

Canonical SMILES

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=C5C(=CC=C7)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxystrychnine typically involves the hydroxylation of strychnine. One common method is the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation at the fourth position.

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from Strychnos nux-vomica seeds followed by chemical modification. The extraction process includes solvent extraction and purification steps to isolate strychnine, which is then subjected to hydroxylation reactions under optimized conditions to produce this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxystrychnine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, reverting to strychnine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 4-oxo-strychnine.

    Reduction: Formation of strychnine.

    Substitution: Formation of various substituted strychnine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other complex alkaloids and studying reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.

    Medicine: Studied for its pharmacological properties, including potential analgesic and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 4-Hydroxystrychnine involves its interaction with the central nervous system. It acts as a potent antagonist of glycine receptors, leading to increased neuronal excitability. This action is similar to that of strychnine but may exhibit different potency and selectivity due to the presence of the hydroxyl group. The compound’s effects on other molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally and Pharmacologically Similar Compounds

Strychnine

Structural Differences :
Strychnine (C₂₁H₂₂N₂O₂) lacks the hydroxyl group at C-4 present in 4-hydroxystrychnine. This modification impacts polarity, solubility, and receptor-binding kinetics.

Pharmacological Comparison :

Parameter This compound Strychnine
Molecular Formula C₂₁H₂₂N₂O₃ C₂₁H₂₂N₂O₂
LD₅₀ (mice, sc) 0.556 mg/kg 0.5–2.0 mg/kg
CD₅₀ (mice, sc) 0.545 mg/kg ~0.3–0.5 mg/kg
Primary Mechanism Glycine receptor antagonism Glycine receptor antagonism
Natural Sources S. wallichiana, S. nux-vomica S. nux-vomica, S. ignatii

Key Findings :

  • Potency : this compound exhibits slightly reduced lethality compared to strychnine, though its convulsive threshold (CD₅₀) is nearly identical, suggesting similar receptor affinity but altered pharmacokinetics (e.g., metabolic hydroxylation may enhance excretion) .
  • Toxicity Profile : The proximity of CD₅₀ and LD₅₀ values in this compound underscores its steep dose-response curve, mirroring strychnine’s toxicological behavior .
Other Alkaloids in Strychnos Species

While this compound and strychnine dominate the alkaloid profile of Strychnos plants, other compounds include:

  • Brucine (dimethoxy-strychnine): Less toxic (LD₅₀ ~10–15 mg/kg) due to reduced glycine receptor affinity .
  • Loganaine and Secologanine: Iridoids with distinct biosynthetic pathways and non-CNS effects (e.g., anti-inflammatory properties) .

Analytical and Regulatory Considerations

Identification Methods :

  • Optical Rotation : Used to distinguish this compound ([α]D²⁰ = −8º) from strychnine ([α]D²⁰ = −104º) .
  • Spectroscopic Techniques : NMR and mass spectrometry are critical for structural elucidation .

Regulatory Challenges : Chemical analysis of alkaloids in plant matrices requires advanced extraction protocols to avoid degradation or artifactual compound formation .

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